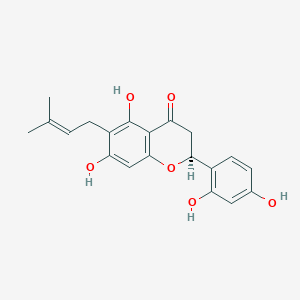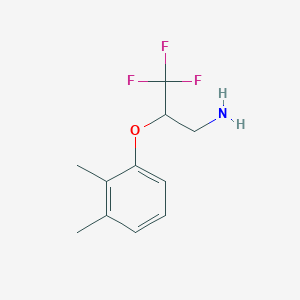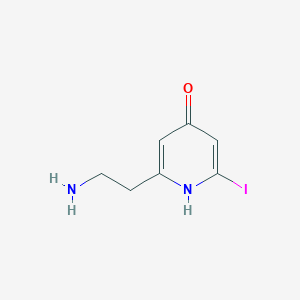
2-(2-Aminoethyl)-6-iodopyridin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethyl)-6-iodopyridin-4-OL is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminoethyl group at the second position, an iodine atom at the sixth position, and a hydroxyl group at the fourth position of the pyridine ring. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-6-iodopyridin-4-OL typically involves the iodination of a pyridine derivative followed by the introduction of the aminoethyl group. One common method involves the following steps:
Iodination: The starting material, 4-hydroxypyridine, is subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. This reaction introduces an iodine atom at the sixth position of the pyridine ring.
Aminoethylation: The iodinated intermediate is then reacted with ethylenediamine under basic conditions to introduce the aminoethyl group at the second position. This step may require the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-6-iodopyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form a carbonyl group, resulting in the formation of 2-(2-Aminoethyl)-6-iodopyridin-4-one.
Reduction: The iodine atom at the sixth position can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide, potassium cyanide, and thiourea.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Sodium azide, potassium cyanide, thiourea, or other nucleophiles in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-(2-Aminoethyl)-6-iodopyridin-4-one.
Reduction: 2-(2-Aminoethyl)-6-hydroxypyridin-4-OL.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Aminoethyl)-6-iodopyridin-4-OL has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-6-iodopyridin-4-OL involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(2-Aminoethyl)-6-iodopyridin-4-OL can be compared with other pyridine derivatives, such as:
2-(2-Aminoethyl)pyridine: Lacks the iodine and hydroxyl groups, resulting in different chemical and biological properties.
6-Iodopyridin-4-OL:
2-(2-Aminoethyl)-4-hydroxypyridine: Lacks the iodine atom, leading to differences in its chemical behavior and biological activity.
The presence of the iodine atom and the hydroxyl group in this compound makes it unique among these compounds, providing distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C7H9IN2O |
|---|---|
Molecular Weight |
264.06 g/mol |
IUPAC Name |
2-(2-aminoethyl)-6-iodo-1H-pyridin-4-one |
InChI |
InChI=1S/C7H9IN2O/c8-7-4-6(11)3-5(10-7)1-2-9/h3-4H,1-2,9H2,(H,10,11) |
InChI Key |
HMJNOILVALSJSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=CC1=O)I)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


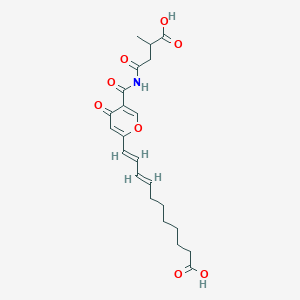

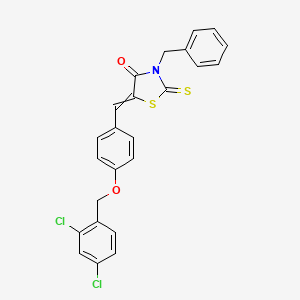
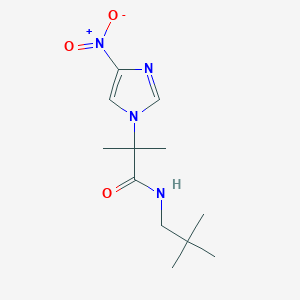
![N-[2,4-difluoro-3-(5-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-1-sulfonamide](/img/structure/B14860243.png)
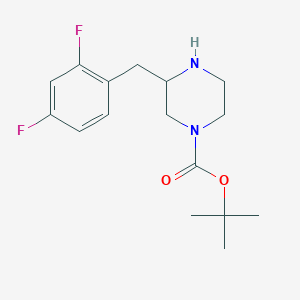
![2-{[(4-Fluoro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14860261.png)


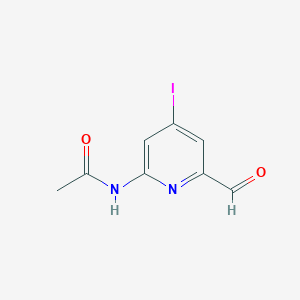
![N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;dihydrobromide](/img/structure/B14860284.png)

